
Isopropyl 6-hydroxycaproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-hydroxycaproate is an organic compound that belongs to the ester family. It is derived from 6-hydroxycaproic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-hydroxycaproate typically involves the esterification of 6-hydroxycaproic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
6-Hydroxycaproic acid+IsopropanolAcid CatalystIsopropyl 6-hydroxycaproate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 6-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 6-hydroxycaproate involves its hydrolysis to 6-hydroxycaproic acid and isopropanol. This hydrolysis can be catalyzed by esterases in biological systems. The 6-hydroxycaproic acid can then enter various metabolic pathways, while isopropanol can be further metabolized or excreted.
Comparación Con Compuestos Similares
- Methyl 6-hydroxycaproate
- Ethyl 6-hydroxycaproate
- Butyl 6-hydroxycaproate
Comparison: Isopropyl 6-hydroxycaproate is unique due to its isopropyl group, which can influence its solubility and reactivity compared to other esters of 6-hydroxycaproic acid. For example, the isopropyl group may provide steric hindrance, affecting the rate of hydrolysis compared to methyl or ethyl esters.
Propiedades
Número CAS |
32818-35-2 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
propan-2-yl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O3/c1-8(2)12-9(11)6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
PREZTQRHPMBEPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCCCO |
Números CAS relacionados |
194362-09-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




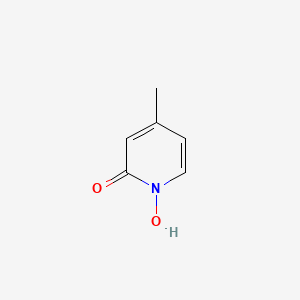

![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
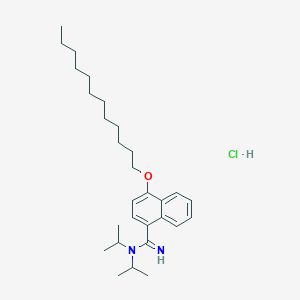
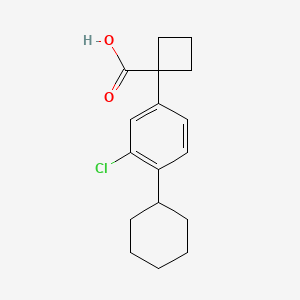

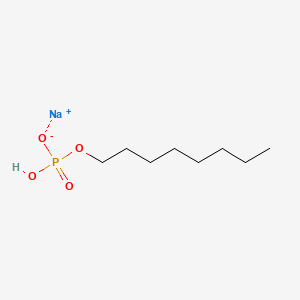
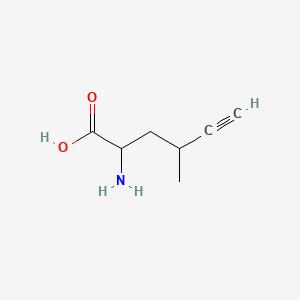
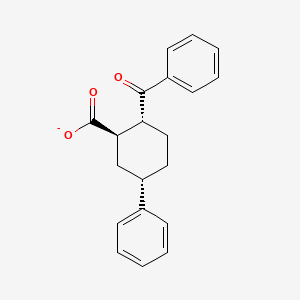

![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
